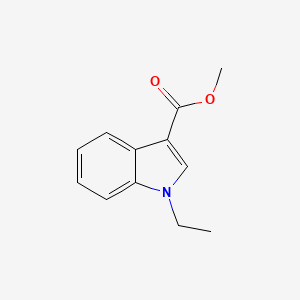

Methyl 1-ethylindole-3-carboxylate

CAS No.:

Cat. No.: VC14426687

Molecular Formula: C12H13NO2

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13NO2 |

|---|---|

| Molecular Weight | 203.24 g/mol |

| IUPAC Name | methyl 1-ethylindole-3-carboxylate |

| Standard InChI | InChI=1S/C12H13NO2/c1-3-13-8-10(12(14)15-2)9-6-4-5-7-11(9)13/h4-8H,3H2,1-2H3 |

| Standard InChI Key | VVKGPGIOVJYAHI-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C=C(C2=CC=CC=C21)C(=O)OC |

Introduction

Chemical Identification and Structural Features

Chemical Formula: CHNO

Molecular Weight: 203.24 g/mol

CAS Number: 250355-46-5

IUPAC Name: Methyl 1-ethyl-1H-indole-3-carboxylate

The molecule consists of a planar indole aromatic system with an ethyl substituent at the nitrogen atom and a methoxycarbonyl group at the 3-position. X-ray crystallography of analogous indole esters reveals that the ethyl group lies within the plane of the aromatic system, contributing to a low root-mean-square (r.m.s.) deviation from planarity (0.034 Å) . Intermolecular interactions, such as C–H···O hydrogen bonds and π–π stacking (centroid–centroid distance: 3.571 Å), stabilize the crystal lattice .

Synthesis and Reaction Pathways

Esterification of Carboxylic Acid Precursors

A common route involves the esterification of 1-ethylindole-3-carboxylic acid using methanol and a catalytic acid (e.g., HSO):

This method yields high-purity product after recrystallization from methanol .

Acetylation of Indole Esters

An alternative approach utilizes acetylation reactions. For example, ethyl 1H-indole-3-carboxylate reacts with 2-acetamido-3-ethoxy-3-oxopropanoic acid in the presence of acetic anhydride and pyridine at 60°C, followed by extraction and purification .

Bromination and Cross-Coupling

Methyl 1-ethylindole-3-carboxylate can undergo regioselective dibromination with bromine in acetic acid to form 5,6-dibromo derivatives, which are intermediates in synthesizing kinase inhibitors .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 138–139°C (dec.) | |

| Boiling Point | 389°C (predicted) | |

| Density | 1.24 g/cm (predicted) | |

| Solubility | 0.299 mg/mL in water | |

| Log P (Octanol-Water) | 1.97 | |

| pKa | 4.01 (carboxylic acid moiety) |

The compound exhibits moderate solubility in polar organic solvents (e.g., ethanol, ethyl acetate) and limited aqueous solubility. Its lipophilicity (Log P = 1.97) suggests good membrane permeability .

Biological and Pharmacological Applications

Enzyme Inhibition

Methyl 1-ethylindole-3-carboxylate derivatives act as inhibitors of:

-

Protein Kinase C (PKC): Bisindolyl pyrimidinones derived from this compound show nanomolar inhibition of PKCα, a target in cancer therapy .

-

5-Lipoxygenase (5-LOX): Derivatives inhibit 5-LOX, a key enzyme in leukotriene biosynthesis, with IC values < 1 μM .

Antitumor Activity

Analogues such as oncrasin-1 derivatives inhibit the C-terminal domain of RNA polymerase II, inducing apoptosis in tumor cells . For example, methyl 5,6-dibromo-1-ethylindole-3-carboxylate exhibits IC = 0.8 μM against HeLa cells .

Antimicrobial Properties

The compound displays weak activity against Gram-positive bacteria (e.g., Nocardia sp., MIC = 33.3 μg/mL) .

Crystallographic and Spectroscopic Data

X-Ray Diffraction

Crystallographic studies of methyl indole-3-carboxylate analogs reveal:

-

Intermolecular Interactions: C–H···O hydrogen bonds (2.78–3.62 Å) and π–π stacking (3.587 Å) stabilize the lattice .

Spectroscopic Characterization

| Hazard | Precautionary Measures | Source |

|---|---|---|

| Skin Irritation (H315) | Wear gloves and protective clothing | |

| Eye Irritation (H319) | Use safety goggles | |

| Respiratory Sensitivity (H335) | Use in well-ventilated areas |

The compound should be stored in a sealed container at room temperature, protected from moisture and light .

Industrial and Research Relevance

Methyl 1-ethylindole-3-carboxylate serves as a key intermediate in synthesizing:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume